molecular formula C7H14FN B13286701 2-(2-Fluorocyclopentyl)ethan-1-amine

2-(2-Fluorocyclopentyl)ethan-1-amine

Cat. No.: B13286701
M. Wt: 131.19 g/mol
InChI Key: CRJRWBPDQPCMRR-UHFFFAOYSA-N
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Description

2-(2-Fluorocyclopentyl)ethan-1-amine is an alicyclic amine featuring a cyclopentane ring substituted with a fluorine atom at the 2-position and an ethylamine side chain. This compound combines the conformational flexibility of a five-membered ring with the electronic effects of fluorine, making it a candidate for medicinal chemistry and materials science.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

2-(2-fluorocyclopentyl)ethanamine

InChI

InChI=1S/C7H14FN/c8-7-3-1-2-6(7)4-5-9/h6-7H,1-5,9H2

InChI Key

CRJRWBPDQPCMRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)F)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorocyclopentyl)ethan-1-amine typically involves the fluorination of a cyclopentyl precursor followed by the introduction of the ethan-1-amine group. One common method involves the reaction of cyclopentyl bromide with potassium fluoride to introduce the fluorine atom. This is followed by a nucleophilic substitution reaction with ethan-1-amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorocyclopentyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

2-(2-Fluorocyclopentyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorocyclopentyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Fluorocyclopentyl)ethan-1-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Properties
This compound* C₇H₁₃FN 130.19 Fluorine on cyclopentane Alicyclic High lipophilicity, flexible ring
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine C₁₃H₁₆F₂N 233.28 Fluorine on cyclopentane + 4-fluorophenyl Alicyclic + Aromatic Enhanced binding affinity due to aromaticity
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN 210.08 Cl, F on phenyl ring Aromatic Polar, crystalline salt form
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine C₉H₉F₄N 207.17 CF₃, F on phenyl ring Aromatic High electronegativity, low solubility
2-(4-Ethylphenyl)-2-fluoroethan-1-amine C₁₀H₁₄FN 167.22 Ethyl, F on phenyl ring Aromatic Moderate lipophilicity
2-(2-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 181.66 Cl on phenyl + cyclobutane Alicyclic + Aromatic Rigid structure, steric hindrance

Notes:

  • Lipophilicity : The alicyclic 2-(2-fluorocyclopentyl) derivative likely exhibits higher lipophilicity (logP ~2–3) compared to aromatic analogs due to the absence of polar aromatic π-systems .
  • Basicity : Fluorine’s electron-withdrawing effect reduces the amine’s basicity (pKa ~8–9), similar to fluorinated phenyl-ethanamines .

Stability and Reactivity

  • Thermal Stability : Alicyclic amines generally exhibit higher thermal stability than aromatic analogs due to reduced ring strain (cf. cyclobutane derivatives in ).
  • Chemical Reactivity : The fluorine atom increases resistance to oxidative degradation but may participate in hydrogen bonding, impacting solubility .

Key Research Findings

Conformational Flexibility : The cyclopentane ring’s puckered conformation allows this compound to adopt multiple binding poses in enzyme pockets, unlike rigid aromatic analogs .

Bioactivity Trends : Fluorine at the 2-position of alicyclic rings enhances metabolic stability compared to para-fluorinated phenyl derivatives (e.g., ) .

Synthetic Challenges: Fluorination of alicyclic rings requires precise control to avoid side reactions, as noted in fluorinated indole syntheses ().

Biological Activity

2-(2-Fluorocyclopentyl)ethan-1-amine is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a fluorinated cyclopentyl moiety, suggests interesting biological activity, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₇H₁₄FN
  • Molecular Weight : 129.19 g/mol

The presence of the fluorine atom is expected to influence the compound's interaction with biological targets, potentially enhancing its binding affinity and selectivity.

Pharmacological Potential

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could position it as a candidate for treating mood disorders, anxiety, or other neurological conditions.

Binding Affinity Studies

Binding affinity studies have shown that fluorinated compounds often exhibit enhanced interactions with serotonin receptors. For instance, computational models have predicted that this compound may bind effectively to various receptor subtypes, potentially modulating their activity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds to provide context for the potential effects of this compound:

Compound Name Structural Features Biological Activity
FluoxetineFluorinated phenyl amineSelective serotonin reuptake inhibitor
VenlafaxinePhenethylamine derivativeDual serotonin-norepinephrine reuptake inhibitor
DesvenlafaxineActive metabolite of venlafaxineAntidepressant effects
This compoundFluorinated cyclopentyl derivativePotential anxiolytic and antidepressant effects

The proposed mechanisms through which this compound may exert its biological effects include:

  • Modulation of Neurotransmitter Release : By interacting with serotonin and norepinephrine transporters, it may enhance neurotransmitter availability in synaptic clefts.
  • Influence on Neuroinflammatory Pathways : Similar compounds have been shown to reduce neuroinflammation, which is crucial in various psychiatric disorders.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluorocyclopentyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis of fluorinated cyclopentyl derivatives typically involves fluorination via nucleophilic substitution or cross-coupling reactions to introduce fluorine at the cyclopentyl ring. For example, fluorocyclopentane intermediates can be functionalized with ethanamine groups using reductive amination or alkylation strategies. Optimization includes:

  • Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions .
  • Catalyst selection : Palladium-based catalysts for cross-coupling to ensure regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as seen in structurally similar fluorinated amines .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR confirms fluorine position and purity, while 1H^{1}\text{H}-NMR identifies amine proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., theoretical 157.2 g/mol) and detects isotopic patterns for fluorine .
  • IR Spectroscopy : Identifies amine stretching vibrations (~3300 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • In vitro assays : Use fluorometric or colorimetric assays to test for enzyme inhibition (e.g., monoamine oxidases) or receptor binding (e.g., serotonin receptors) .
  • Cell viability studies : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines at concentrations ≤10 µM .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with neurological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with NMDA or σ-1 receptors, focusing on fluorine’s electronegativity and cyclopentyl ring conformation .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes in lipid bilayers .
  • SAR analysis : Compare with analogs like Fluorexetamine (a cyclohexane derivative) to identify critical substituents for activity .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Dose-response alignment : Ensure in vivo doses (e.g., 5–20 mg/kg in rodents) match in vitro EC50_{50} values .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
  • Species-specific receptor profiling : Compare receptor isoform expression between human and rodent models .

Q. How can the stereochemistry of the fluorocyclopentyl group influence pharmacological activity?

  • Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation) and compare activity .
  • X-ray crystallography : Resolve crystal structures of enantiomer-receptor complexes to determine stereochemical preferences .
  • Pharmacokinetic studies : Assess differences in metabolic stability between (R)- and (S)-isomers using liver microsomes .

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